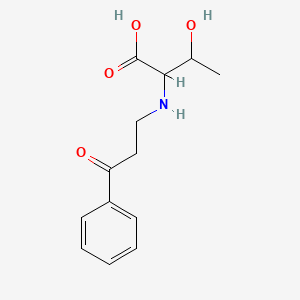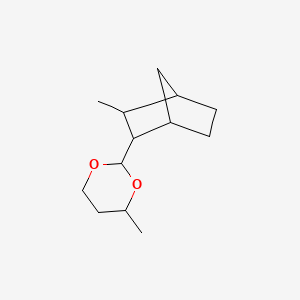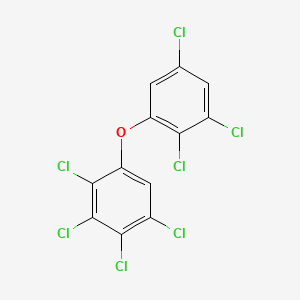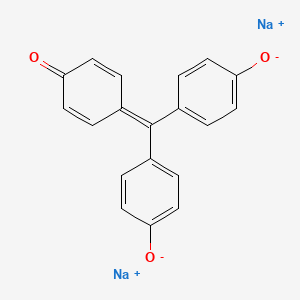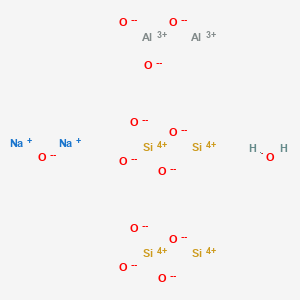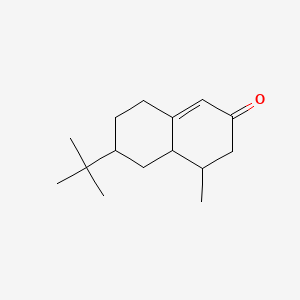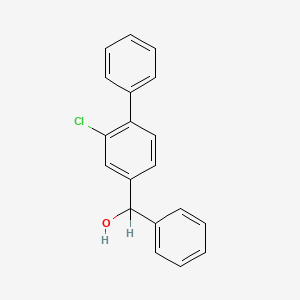
2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halobenzene and a phenylboronic acid.
Methanol Addition: The methanol group can be introduced via a Grignard reaction where a phenylmagnesium bromide reacts with formaldehyde, followed by hydrolysis.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, catalysts to increase yield, and purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a biphenyl derivative without the chloro group.
Substitution: Formation of various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol can be used in various fields:
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the manufacture of specialty chemicals, polymers, and materials science.
Mecanismo De Acción
The mechanism of action of 2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol would depend on its specific application. For instance:
Biological Systems: It may interact with enzymes or receptors, altering their activity.
Chemical Reactions: It may act as a catalyst or reactant, facilitating specific chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: The parent compound without any substituents.
4-Chlorobiphenyl: A simpler derivative with only a chloro group.
4-Methoxybiphenyl: A derivative with a methoxy group instead of a methanol group.
Uniqueness
2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol is unique due to the presence of both a chloro and a methanol group, which can impart distinct chemical and physical properties compared to its simpler analogs.
Propiedades
Número CAS |
66016-77-1 |
|---|---|
Fórmula molecular |
C19H15ClO |
Peso molecular |
294.8 g/mol |
Nombre IUPAC |
(3-chloro-4-phenylphenyl)-phenylmethanol |
InChI |
InChI=1S/C19H15ClO/c20-18-13-16(19(21)15-9-5-2-6-10-15)11-12-17(18)14-7-3-1-4-8-14/h1-13,19,21H |
Clave InChI |
ZOAVSVRUXVCCES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C3=CC=CC=C3)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




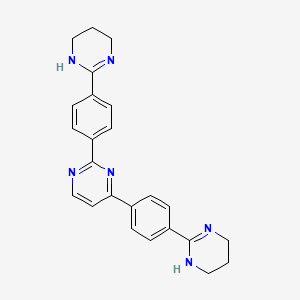


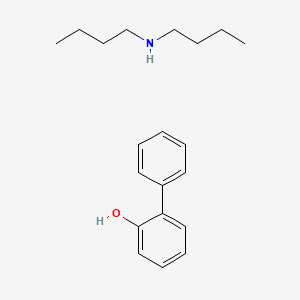
![4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol](/img/structure/B12673470.png)

